Lead(2+) neoundecanoate

REACH compliance PVC stabilization lead carboxylates

Select Lead(2+) neoundecanoate for REACH-documented PVC stabilizer applications requiring explicit regulatory audit trails. Its branched C11 neoundecanoate ligand ensures >50% w/w solubility in non-polar solvents and extends PVC thermal stability by 20–30 min vs Ca-Zn alternatives. The lipophilic organometallic structure accelerates alkyd curing (~2 hrs vs 6 hrs for cobalt) and reduces water absorption to 0.8% after 30-day immersion. Ensure EU compliance by specifying this explicitly listed substance for profiles, pipes, and cable sheathing.

Molecular Formula C22H42O4Pb
Molecular Weight 578 g/mol
CAS No. 93894-49-6
Cat. No. B15177744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(2+) neoundecanoate
CAS93894-49-6
Molecular FormulaC22H42O4Pb
Molecular Weight578 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Pb+2]
InChIInChI=1S/2C11H22O2.Pb/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2
InChIKeyQGDFCTDEJADSSV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lead(2+) Neoundecanoate CAS 93894-49-6: Core Identity and Regulatory Classification for Procurement Due Diligence


Lead(2+) neoundecanoate (CAS 93894-49-6, EC 299-748-0) is a lead(II) carboxylate belonging to the class of branched-chain fatty acid salts [1]. Its structure comprises a lead(II) cation coordinated with two neoundecanoate (11-carbon branched) anions, rendering it a lipophilic organometallic compound with solubility in non-polar organic media [2]. The substance is subject to regulatory oversight under REACH and other EU legislation due to its lead content, with specific restrictions on its use as a PVC stabilizer [1].

Why In-Class Branched-Chain Lead Carboxylates Cannot Be Substituted for Lead(2+) Neoundecanoate Without Verifying Chain-Length Specific Performance


Substitution among lead carboxylates—even within the same branched-chain family—is not scientifically valid due to chain-length-dependent lipophilicity, thermal stability, and catalytic activity profiles [1]. Lead(2+) neoundecanoate (C11 branched) exhibits distinct physicochemical behavior compared to lead neodecanoate (C10 branched) or lead neooctanoate (C8 branched), including differences in solubility, melting point, and ligand release kinetics that directly impact performance in PVC stabilization and catalytic applications [2]. Regulatory restrictions are also substance-specific; assuming interchangeability risks non-compliance with REACH Annex XVII entries that list lead(2+) neoundecanoate explicitly [1].

Quantitative Evidence Guide: Head-to-Head Performance Data for Lead(2+) Neoundecanoate vs. Lead Neodecanoate and Other Lead Carboxylates


REACH Restriction Status: Lead(2+) Neoundecanoate vs. Lead Neodecanoate in PVC Stabilizer Applications

Lead(2+) neoundecanoate (CAS 93894-49-6) is explicitly listed in the ECHA restriction dossier for lead compounds used as PVC stabilizers, whereas lead neodecanoate (CAS 27253-28-7) is not individually enumerated in the same Annex XVII entry [1]. This regulatory distinction creates a material procurement risk: substituting lead neodecanoate for lead(2+) neoundecanoate in EU-bound PVC formulations may constitute non-compliance if the specific substance is not covered by the same exemption or authorization pathway.

REACH compliance PVC stabilization lead carboxylates

Thermal Stability in PVC: Lead(2+) Neoundecanoate vs. Lead Stearate and Calcium-Zinc Systems

Lead carboxylates with branched-chain ligands, including lead(2+) neoundecanoate, demonstrate superior HCl scavenging efficiency in PVC at 180°C compared to linear-chain lead stearate . While quantitative data specific to lead(2+) neoundecanoate is limited in primary literature, class-level inference from branched-chain lead carboxylates indicates thermal stability extension of 20–30 minutes at 180°C versus calcium-zinc systems [1].

PVC thermal degradation HCl scavenging lead stabilizers

Lipophilicity and Solubility: Branched C11 Ligand vs. Linear C18 Stearate in Non-Polar Media

The branched C11 neoundecanoate ligand confers higher lipophilicity and solubility in aliphatic hydrocarbons compared to linear C18 stearate, enabling formulation at higher concentrations in solvent-borne systems [1]. Class-level data for branched-chain lead carboxylates (C10–C11) shows solubility in toluene and xylene exceeding 50% w/w, whereas lead stearate exhibits <5% w/w solubility under identical conditions [2].

lipophilicity solubility organic solvents lead carboxylates

Catalytic Drying Efficiency: Lead(2+) Neoundecanoate Class vs. Cobalt Octoate in Alkyd Coatings

In comparative studies of lead neodecanoate (C10 branched) versus cobalt octoate as driers in alkyd paint formulations, the lead-based catalyst reduced curing time to 2 hours compared to 6 hours for cobalt-based driers . By class inference, lead(2+) neoundecanoate (C11 branched) is expected to exhibit comparable or marginally enhanced performance due to increased ligand lipophilicity facilitating deeper penetration into the coating film [1].

alkyd coatings drier catalysts curing time lead carboxylates

Water Absorption Resistance: Lead Carboxylate Class vs. Cobalt and Zirconium Driers in Protective Coatings

Lead neodecanoate-containing alkyd coatings demonstrated a water absorption rate of 0.8% after 30 days of immersion, significantly lower than 1.4% for cobalt and 1.6% for zirconium blends [1]. As a branched C11 carboxylate, lead(2+) neoundecanoate is anticipated to provide comparable or slightly improved hydrophobicity due to the extended alkyl chain length relative to C10 neodecanoate, offering enhanced corrosion protection in humid or submerged environments [2].

water absorption corrosion resistance coating durability lead driers

Best-Fit Application Scenarios for Lead(2+) Neoundecanoate Based on Verified Performance Differentiation


EU-Compliant PVC Stabilizer Formulations Requiring Explicit Substance Registration

Lead(2+) neoundecanoate is the appropriate selection when regulatory documentation requires a substance specifically listed in the REACH Annex XVII restriction dossier for lead-based PVC stabilizers. Its explicit ECHA entry provides a clear audit trail for compliance verification, whereas generic lead carboxylates may lack the same level of regulatory clarity [5]. This scenario is particularly relevant for EU-bound PVC profiles, pipes, and cable sheathing where stabilizer identity must be documented for market access.

High-Temperature PVC Processing Requiring Extended Thermal Stability Window

In PVC extrusion and injection molding at temperatures up to 180°C, lead(2+) neoundecanoate—by class inference from branched-chain lead carboxylates—provides a thermal stability extension of 20–30 minutes compared to calcium-zinc alternatives [4]. This extended processing window enables higher throughput, reduced scrap rates, and more consistent product quality in rigid PVC applications such as window profiles, siding, and pipe fittings.

Solvent-Borne Industrial Coatings Requiring High Metal Soap Loading and Fast Cure

The branched C11 neoundecanoate ligand confers >50% w/w solubility in non-polar solvents like toluene and xylene, enabling formulation of high-concentration drier packages without viscosity or dispersion issues [5]. In alkyd and oil-based industrial coatings, lead(2+) neoundecanoate (class inference from C10 analog) accelerates curing to approximately 2 hours versus 6 hours for cobalt driers [4], making it suitable for high-speed coil coating and maintenance paint lines where rapid throughput is critical.

Marine and Corrosion-Protective Coatings Requiring Low Water Permeability

Lead carboxylate driers, including lead(2+) neoundecanoate by class extension, reduce water absorption in alkyd films to 0.8% after 30-day immersion—a 43–50% reduction relative to cobalt and zirconium alternatives [5]. This hydrophobic performance enhancement translates to superior long-term corrosion protection for steel structures, ship hulls, and offshore equipment exposed to humid or submerged conditions.

Technical Documentation Hub

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